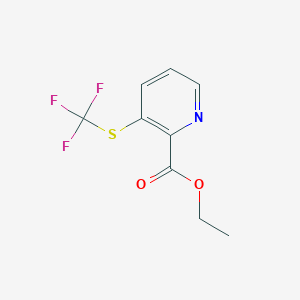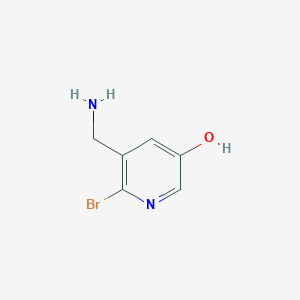
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with trifluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The process involves cooling the reaction mixture to low temperatures and maintaining specific pressure conditions to ensure the desired product is obtained with high yield.
Análisis De Reacciones Químicas
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: The trifluoromethylsulfonyl group is known for enhancing the biological activity of pharmaceutical compounds.
Materials Science: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparación Con Compuestos Similares
Similar compounds include:
- tert-Butyl 3-fluoro-4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-Butyl 4-[[(methylsulfonyl)oxy]methyl]piperidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their reactivity and applications. The presence of the trifluoromethylsulfonyl group in 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate makes it particularly unique and valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H20F3NO7S |
|---|---|
Peso molecular |
391.36 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 3-(trifluoromethylsulfonyloxy)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H20F3NO7S/c1-12(2,3)23-11(19)17-6-5-8(10(18)22-4)9(7-17)24-25(20,21)13(14,15)16/h8-9H,5-7H2,1-4H3 |
Clave InChI |
YHYOJMKROMIWDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)

![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)




![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
